molecular formula C24H23N5O5S2 B2985543 Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 361174-37-0

Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B2985543
CAS No.: 361174-37-0
M. Wt: 525.6
InChI Key: QEYGNVORUYPMQO-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-cyanophenyl group, linked via a carbamoyl bridge to a benzenesulfonyl-piperazine-carboxylate scaffold. This structure combines pharmacophoric elements such as the thiazole ring (known for antimicrobial and anti-inflammatory activity) and the piperazine moiety (common in CNS-targeting drugs) .

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S2/c1-2-34-24(31)28-11-13-29(14-12-28)36(32,33)20-9-7-19(8-10-20)22(30)27-23-26-21(16-35-23)18-5-3-17(15-25)4-6-18/h3-10,16H,2,11-14H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGNVORUYPMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the thiazole derivative.

    Sulfonylation: The sulfonyl group is added by reacting the intermediate with a sulfonyl chloride.

    Piperazine Carboxylation: Finally, the piperazine ring is carboxylated using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, nucleophiles, and bases are commonly employed under conditions such as reflux or room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an

Biological Activity

Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula : C46H48F2N11O8S
Molecular Weight : 953.00403 g/mol
CAS Number : 946075-13-4

The compound features a thiazole ring, a piperazine moiety, and a sulfonamide group, contributing to its pharmacological properties.

Research indicates that compounds similar to this compound may interact with specific biological targets, including proteins involved in cell signaling pathways. The thiazole and piperazine components are known to influence receptor binding and enzyme inhibition.

Anticancer Activity

A study on related thiazole derivatives demonstrated significant anticancer properties, particularly in promoting apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways, suggesting that this compound could exhibit similar effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been suggested that the piperazine structure may confer neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Anti-inflammatory Properties

Research has indicated that compounds containing thiazole rings can exhibit anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and pathways, providing therapeutic benefits in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in PubMed, derivatives of thiazole were evaluated for their ability to enhance Oct3/4 expression in embryonic stem cells. The lead compound showed promising results in promoting pluripotency, which is crucial for cancer stem cell research .

Case Study 2: Neuroprotection

A recent investigation highlighted the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated reduced cell death and improved cell viability, suggesting potential applications in neurodegenerative diseases .

Table of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress
Anti-inflammatoryInhibits cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several piperazine-carboxylate derivatives and thiazole-containing molecules. Key analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)-1-piperazinecarboxylate Thiophene instead of thiazole, 3-cyano substituent 532.15 Not explicitly reported, but thiophene derivatives exhibit antimicrobial activity
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole with ethoxy and methyl substituents 532.6 Unreported in provided evidence; benzothiazoles are associated with antitumor activity
(Z)-Ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Methoxy and propargyl substituents on benzothiazole 542.6 Potential kinase inhibition (inferred from propargyl groups)

Key Observations :

  • Thiazole vs.
  • Substituent Effects: The 4-cyanophenyl group in the target compound may enhance π-π stacking interactions compared to ethoxy or methyl groups in analogs .
  • Piperazine Conformation : Piperazine rings in similar compounds adopt chair conformations (e.g., ), which optimize hydrogen bonding and hydrophobic interactions in biological targets.
Pharmacological Comparisons
  • Antimicrobial Activity: Thiazole-triazole hybrids (e.g., from ) show broad-spectrum antimicrobial activity. The nitro-substituted derivative in (G1) exhibited the highest antifungal activity, suggesting electron-withdrawing groups (like cyano in the target compound) may enhance efficacy.
  • Metabolic Stability: The ethyl carboxylate group in the target compound may improve metabolic stability compared to non-esterified analogs, as seen in piperazine-carboxylate derivatives .

Research Findings and Data

Key Properties
  • Calculated Physicochemical Properties (estimated for target compound):
    • Molecular Formula : C₂₄H₂₂N₆O₅S₂
    • XLogP3 : ~3.5 (indicative of moderate lipophilicity)
    • Topological Polar Surface Area (TPSA) : ~140 Ų (high polarity due to multiple hydrogen bond acceptors) .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves:

  • Piperazine ring formation : Typically via ethylenediamine and dihaloalkanes under basic conditions.
  • Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides.
  • Carbamoylation : Reacting with 4-(4-cyanophenyl)-1,3-thiazol-2-amine under mild conditions.
  • Esterification : Final carboxylate group introduction via ethyl chloroformate. Common challenges include controlling regioselectivity during sulfonylation and minimizing hydrolysis of the carbamoyl group. Purification often requires column chromatography or recrystallization .

Q. How is the compound structurally characterized?

Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonylpiperazine protons at δ 3.2–3.8 ppm).
  • Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]+ ~589.15 g/mol).
  • X-ray crystallography : Resolve stereochemistry and confirm the thiazole-carbamoyl linkage (see similar piperazine-thiazole structures in ) .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamoyl and ester groups. Monitor stability via HPLC every 6 months, particularly for sulfonylpiperazine derivatives prone to thermal degradation .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

Apply Design of Experiments (DoE) principles:

  • Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal carbamoylation conditions.
  • Use flow chemistry (as in ) for precise control over exothermic steps like sulfonylation.
  • Monitor intermediates via inline FTIR to detect side products (e.g., sulfonic acid byproducts) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay conditions : Test against isozyme variants (e.g., CYP450 isoforms) using standardized protocols.
  • Compound purity : Validate via LC-MS; impurities >0.5% can skew IC₅₀ values.
  • Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity vs. bioavailability issues .

Q. What computational methods predict target engagement and structure-activity relationships (SAR)?

  • Molecular docking : Model interactions with thiazole-binding pockets (e.g., kinases or GPCRs) using AutoDock Vina.
  • QSAR : Corrogate electronic parameters (Hammett σ) of the 4-cyanophenyl group with inhibitory activity.
  • MD simulations : Assess sulfonylpiperazine flexibility in aqueous vs. membrane environments .

Q. How to design assays for evaluating mechanism of action?

  • Enzyme inhibition : Use fluorescence polarization for real-time monitoring of carbamoyl-dependent binding.
  • Cellular uptake : Tag the ethyl carboxylate with a fluorescent probe (e.g., BODIPY) and track via confocal microscopy.
  • Off-target screening : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .

Methodological Guidelines Table

ObjectiveTechniqueKey ParametersReferences
Purity analysisHPLCColumn: C18, 5 µm; Mobile phase: ACN/H₂O (70:30)
Yield optimizationFlow chemistryResidence time: 2–5 min; Temp: 50°C
Target validationSPR (Surface Plasmon Resonance)KD measurement; Flow rate: 30 µL/min
Stability testingAccelerated degradation40°C/75% RH; Sampling intervals: 0, 1, 3 months

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